molecular formula C22H16S4 B14441004 2,2'-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) CAS No. 73786-23-9

2,2'-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole)

Cat. No.: B14441004
CAS No.: 73786-23-9
M. Wt: 408.6 g/mol
InChI Key: DVORWPBPAIRXQN-UHFFFAOYSA-N
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Description

2,2’-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) is an organic compound with the molecular formula C16H12O2. It is also known by other names such as 1,4-Diphenyl-2-butene-1,4-dione and trans-1,2-Dibenzoylethylene . This compound is characterized by its unique structure, which includes two phenyl groups and a butene-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) typically involves the reaction of benzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to further reactions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include diketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. Specific pathways and targets depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibenzoylethylene
  • Dibenzoylethylene
  • 1,4-Diphenyl-2-butene-1,4-dione

Uniqueness

What sets 2,2’-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) apart from similar compounds is its unique structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

73786-23-9

Molecular Formula

C22H16S4

Molecular Weight

408.6 g/mol

IUPAC Name

2-[4-(1,3-dithiol-2-ylidene)-1,4-diphenylbut-2-enylidene]-1,3-dithiole

InChI

InChI=1S/C22H16S4/c1-3-7-17(8-4-1)19(21-23-13-14-24-21)11-12-20(22-25-15-16-26-22)18-9-5-2-6-10-18/h1-16H

InChI Key

DVORWPBPAIRXQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2SC=CS2)C=CC(=C3SC=CS3)C4=CC=CC=C4

Origin of Product

United States

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